molecular formula C12H15NO2 B8152797 N-Ethyl-3-methoxy-5-vinylbenzamide

N-Ethyl-3-methoxy-5-vinylbenzamide

Cat. No.: B8152797
M. Wt: 205.25 g/mol
InChI Key: FFJUAECVUYSJNS-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxy-5-vinylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a methoxy group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-5-vinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-vinylbenzoic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-vinylbenzaldehyde or 3-methoxy-5-vinylbenzoic acid.

    Reduction: Formation of N-ethyl-3-methoxy-5-vinylaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-methoxy-5-vinylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-5-vinylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-methoxy-5-vinylbenzamide
  • N-Ethyl-3-methoxy-4-vinylbenzamide
  • N-Ethyl-4-methoxy-5-vinylbenzamide

Uniqueness

N-Ethyl-3-methoxy-5-vinylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct pharmacological or material properties, making it valuable for specific applications.

Properties

IUPAC Name

3-ethenyl-N-ethyl-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-9-6-10(12(14)13-5-2)8-11(7-9)15-3/h4,6-8H,1,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJUAECVUYSJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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